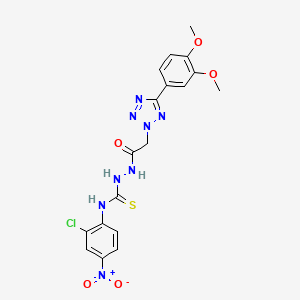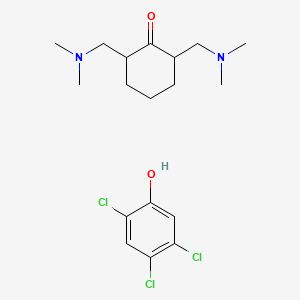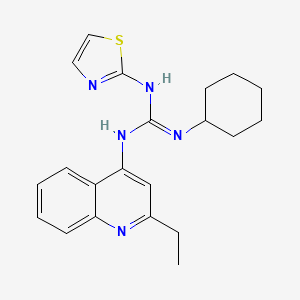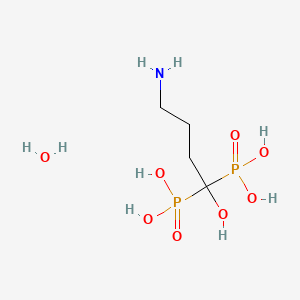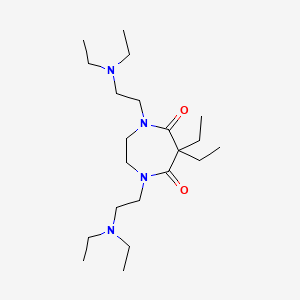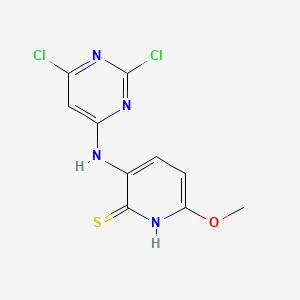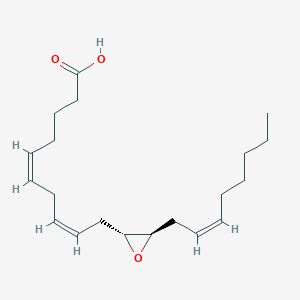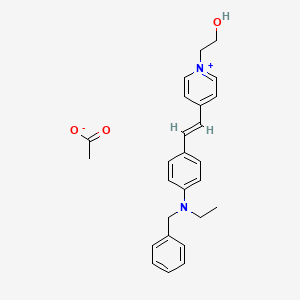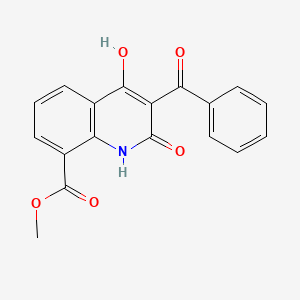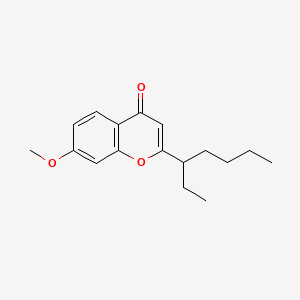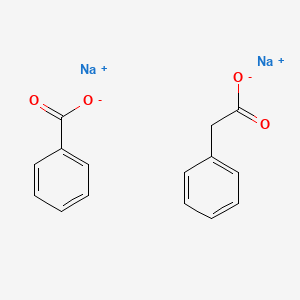
Sodium phenylacetate and sodium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is crucial in managing conditions where the body’s ability to eliminate ammonia is compromised, leading to potentially severe neurological effects.
Preparation Methods
Ammunol is prepared as a sterile, concentrated, aqueous solution containing equal parts of sodium phenylacetate and sodium benzoate. The solution is typically adjusted to a pH between 6 and 8 using sodium hydroxide and/or hydrochloric acid . Industrial production involves the careful combination and dissolution of these components in water, followed by sterilization and packaging for intravenous administration.
Chemical Reactions Analysis
Ammunol undergoes several chemical reactions, primarily involving its active components, sodium phenylacetate and sodium benzoate. These compounds participate in metabolic processes that facilitate the removal of excess nitrogen from the body. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, while sodium benzoate conjugates with glycine to form hippuric acid . Both products are excreted by the kidneys, effectively reducing ammonia levels in the blood.
Scientific Research Applications
Ammunol has significant applications in scientific research, particularly in the fields of medicine and biochemistry. It is used to study and manage urea cycle disorders, providing insights into metabolic pathways and the body’s nitrogen balance . Additionally, its role in reducing hyperammonemia makes it valuable in research related to liver diseases, genetic metabolic disorders, and neurotoxicity.
Mechanism of Action
The mechanism of action of Ammunol involves its ability to provide alternative pathways for nitrogen disposal. Sodium phenylacetate and sodium benzoate are metabolized in the liver and kidneys to form phenylacetylglutamine and hippuric acid, respectively . These metabolites are then excreted in the urine, effectively reducing the levels of ammonia in the blood. This process helps prevent the neurotoxic effects of hyperammonemia.
Comparison with Similar Compounds
Carglumic acid: Used for treating hyperammonemia, particularly in cases of N-acetylglutamate synthase deficiency.
Sodium phenylbutyrate: Another nitrogen-binding agent used in the management of urea cycle disorders.
Ammunol’s dual mechanism and its specific formulation make it a unique and effective treatment option for managing hyperammonemia.
Properties
CAS No. |
725747-03-5 |
|---|---|
Molecular Formula |
C15H12Na2O4 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
InChI Key |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


